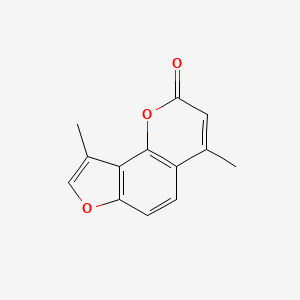
4,4'-Dimethylangelicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Dimethylangelicin is a furanocoumarin.
Aplicaciones Científicas De Investigación
1. Photobinding and Photosensitizing Properties
4,4'-Dimethylangelicin has been identified as a monofunctional furocoumarin with notable photochemical and photosensitizing properties. Studies have shown its ability to form complexes with DNA, both in the dark and under irradiation, exhibiting high photosensitizing activity on various biological substrates like Escherichia coli and Ehrlich ascites tumor cells (Baccichetti et al., 1981).
2. Potential in Photochemotherapy
Research has focused on the potential of this compound as a photochemotherapeutic agent. Its ability to intercalate with DNA and exhibit high photobinding capacity is significant. This property makes it a candidate for clinical evaluation in treatments like psoriasis, as its antiproliferative activity is demonstrated through the inhibition of DNA and RNA synthesis in cells (Guiotto et al., 1981).
3. Photobiological Effects
This compound has shown diverse photobiological effects, including phototoxicity on skin and mutagenic effects in bacterial strains. Its photobiological activity and effects on DNA synthesis inhibition highlight its potential in biological studies and therapeutic applications (Swart et al., 1983).
4. DNA Interaction Studies
In-depth studies on the interaction of this compound with DNA have revealed its preference for certain sequences within the DNA structure. These findings are crucial for understanding its binding and photobinding characteristics, which are essential for its application in photochemotherapy (Vedaldi et al., 1981).
Propiedades
Número CAS |
22975-76-4 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4,9-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-5-11(14)16-13-9(7)3-4-10-12(13)8(2)6-15-10/h3-6H,1-2H3 |
Clave InChI |
ZUOUYRRXKPHFSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)C |
Otros números CAS |
22975-76-4 |
Sinónimos |
4,4'-dimethylangelicin 4,9-dimethylangelicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



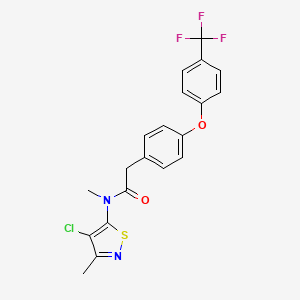
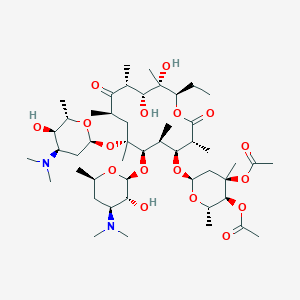
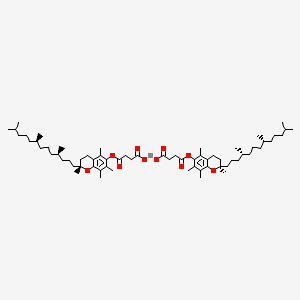
![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)
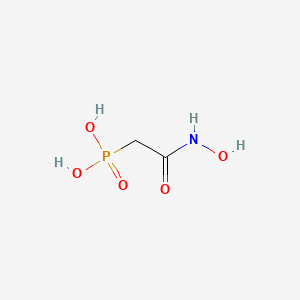
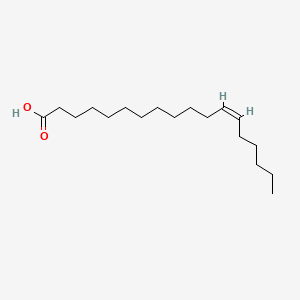
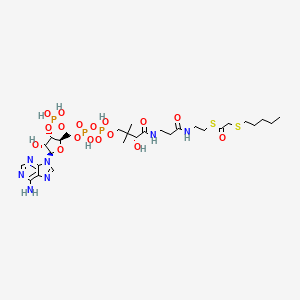
![2-Hydroxy-1,5-dimethoxydibenzo[cd,f]indol-4(5H)-one](/img/structure/B1198323.png)
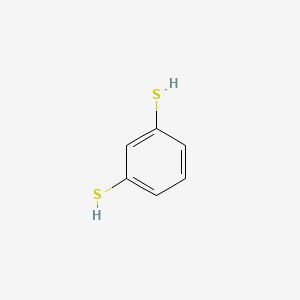
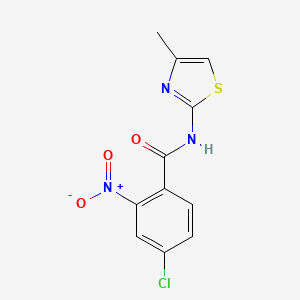
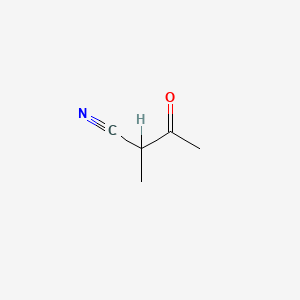
![N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)
![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)
![4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol](/img/structure/B1198331.png)